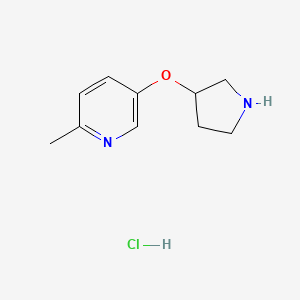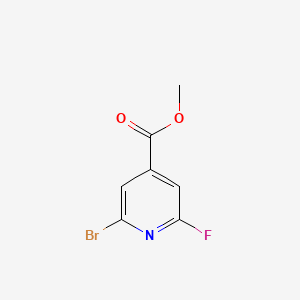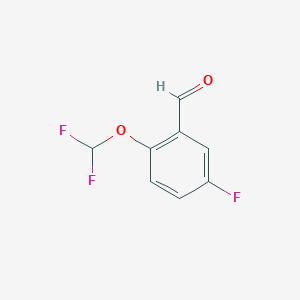![molecular formula C10H9F3N4O B1420951 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1240526-47-9](/img/structure/B1420951.png)
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The new compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Jahn–Teller Distortion in Copper(II) Compounds
This compound contributes to the study of Jahn–Teller distortion in copper(II) compounds, particularly in understanding the structural behavior of copper complexes with triazole-containing ligands (Conradie et al., 2018).
Fungicidal Activity
Triazole derivatives, including those related to this compound, have shown potential as fungicides. Their synthesis and evaluation against various phytopathogens indicate promising applications in agriculture and plant protection (Bai et al., 2020).
Catalytic Activity in Reactions
The compound is relevant in studying the catalytic activities of palladium complexes in reactions like the Suzuki-Miyaura reaction. This has implications in organic synthesis and pharmaceutical compound production (Amadio et al., 2012).
Antimicrobial and Plant Growth Regulatory Activities
Derivatives of 1,2,4-triazole, which are structurally related to this compound, exhibit antimicrobial and plant growth regulatory activities. This suggests potential applications in developing new antimicrobial agents and agrochemicals (Liu et al., 2007).
Structural Characterization
The compound is used in the structural characterization of molecules, assisting in understanding the spatial arrangement and properties of various chemical entities (Thiruvalluvar et al., 2007).
Electrochemical and Photophysical Properties
It plays a role in studying the electrochemical and photophysical properties of metal complexes. This is significant in the development of new materials for electronic and photonic applications (Lo et al., 2015).
Novel Ruthenium Complexes
The compound is involved in the synthesis and characterization of novel ruthenium complexes, which have applications in catalysis and potentially in medicinal chemistry (Sole et al., 2019).
Corrosion Inhibition
Triazole derivatives are investigated as corrosion inhibitors, particularly for mild steel in acidic mediums. This has practical applications in material science and engineering (Ma et al., 2017).
Safety And Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the research and development of new compounds in this class will continue to be a focus in the future.
properties
IUPAC Name |
2-[1-[5-(trifluoromethyl)pyridin-2-yl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-1-2-9(14-5-7)17-6-8(3-4-18)15-16-17/h1-2,5-6,18H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPANNJZKRKWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(N=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



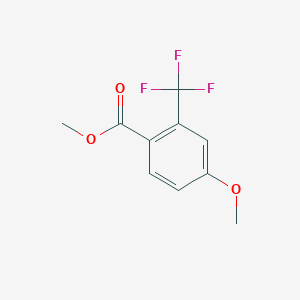
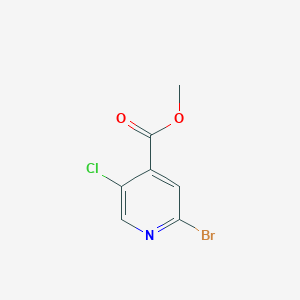
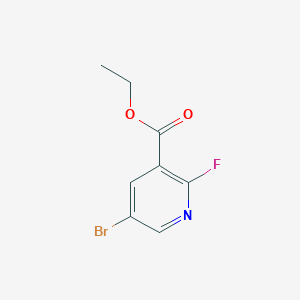
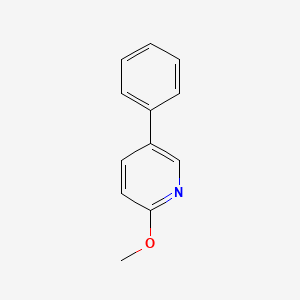
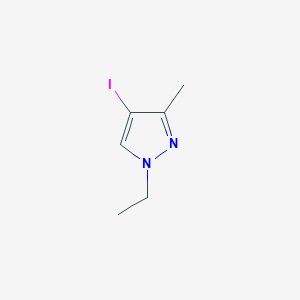
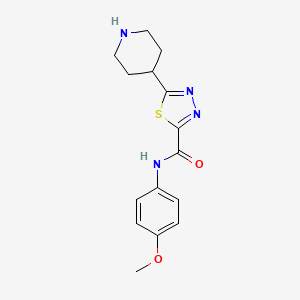
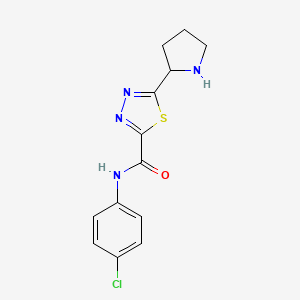
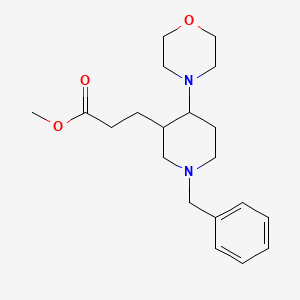

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)
